3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide
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Overview
Description
3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide, commonly known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
Mechanism of Action
CPP-115 exerts its pharmacological effects by inhibiting 3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide transaminase, which is responsible for the breakdown of 3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide. This leads to increased levels of 3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide in the brain, which enhances 3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamideergic neurotransmission. 3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamideergic neurotransmission plays a crucial role in regulating brain activity, and alterations in this system have been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
The increased levels of 3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide in the brain resulting from CPP-115 administration have been shown to have various biochemical and physiological effects. These include increased inhibition of neuronal activity, decreased seizure activity, reduced anxiety, and improved cognitive function. CPP-115 has also been shown to modulate dopamine neurotransmission, which is involved in reward processing and addiction.
Advantages and Limitations for Lab Experiments
CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of 3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide transaminase, which allows for precise modulation of 3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamideergic neurotransmission. CPP-115 also has good bioavailability and can be administered orally, making it easy to use in animal models. However, CPP-115 has some limitations for lab experiments. It has a short half-life, which may require frequent dosing, and it can be metabolized by other enzymes in addition to 3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide transaminase, which may lead to off-target effects.
Future Directions
There are several future directions for research on CPP-115. One area of interest is the potential therapeutic applications of CPP-115 in various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and addiction. Another area of interest is the development of more potent and selective 3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide transaminase inhibitors. Additionally, further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of CPP-115 and to identify potential off-target effects.
Synthesis Methods
The synthesis of CPP-115 involves the reaction of 1-cyclopenten-1-ylcarbonyl chloride with piperidine, followed by the reaction of the resulting compound with 3-methylbenzylamine. The final product is obtained by recrystallization from ethyl acetate.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and antipsychotic effects in animal models. In addition, CPP-115 has been evaluated for its potential to treat cocaine addiction and alcohol use disorder. Clinical trials have also been conducted to investigate the safety and efficacy of CPP-115 in humans.
properties
IUPAC Name |
3-[1-(cyclopentene-1-carbonyl)piperidin-4-yl]-N-(3-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-5-4-8-19(15-16)22-20(24)10-9-17-11-13-23(14-12-17)21(25)18-6-2-3-7-18/h4-6,8,15,17H,2-3,7,9-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXVAIKTTPJCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)C(=O)C3=CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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